(3-Fluoro-benzyloxy)-3-nitro-benzene
Description
(3-Fluoro-benzyloxy)-3-nitro-benzene is a substituted aromatic compound featuring a nitro group (-NO₂) at the 3-position of the benzene ring and a 3-fluorobenzyloxy group (-O-CH₂-C₆H₄-F) at the adjacent position. The nitro group is a strong electron-withdrawing substituent, while the 3-fluorobenzyloxy group combines steric bulk with moderate electron-withdrawing effects due to the fluorine atom. This compound is of interest in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and advanced materials, where substituent positioning and electronic properties critically influence reactivity and functionality .
Properties
Molecular Formula |
C13H10FNO3 |
|---|---|
Molecular Weight |
247.22 g/mol |
IUPAC Name |
1-fluoro-3-[(3-nitrophenoxy)methyl]benzene |
InChI |
InChI=1S/C13H10FNO3/c14-11-4-1-3-10(7-11)9-18-13-6-2-5-12(8-13)15(16)17/h1-8H,9H2 |
InChI Key |
HMAAJSKXEPMSKQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)F)COC2=CC=CC(=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Electronic Properties
The table below compares (3-Fluoro-benzyloxy)-3-nitro-benzene with structurally analogous compounds, emphasizing substituent effects on electronic properties and reactivity:
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